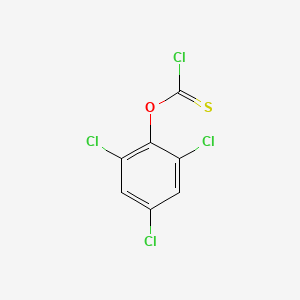
2,4,6-Trichlorophenyl chlorothionoformate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2,4,6-Trichlorophenyl chlorothionoformate is a chemical compound with the molecular formula C7H2Cl4OS and a molecular weight of 275.97 g/mol . It is known for its use in various chemical reactions and industrial applications due to its unique properties. The compound is characterized by the presence of three chlorine atoms attached to a phenyl ring and a chlorothioformate group, making it highly reactive and versatile in synthetic chemistry.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: 2,4,6-Trichlorophenyl chlorothionoformate can be synthesized through the reaction of thiophosgene with sodium 2,4,6-trichlorophenolate . The reaction typically occurs under controlled conditions to ensure the desired product’s purity and yield. The process involves the following steps:
- Preparation of sodium 2,4,6-trichlorophenolate by reacting 2,4,6-trichlorophenol with sodium hydroxide.
- Reaction of the sodium 2,4,6-trichlorophenolate with thiophosgene to form 2,4,6-trichlorophenyl chlorothioformate.
Industrial Production Methods: Industrial production of 2,4,6-trichlorophenyl chlorothioformate follows similar synthetic routes but on a larger scale. The process involves stringent quality control measures to ensure the compound’s consistency and purity. The reaction conditions, such as temperature, pressure, and reactant concentrations, are optimized to maximize yield and minimize by-products.
Analyse Chemischer Reaktionen
Types of Reactions: 2,4,6-Trichlorophenyl chlorothionoformate undergoes various chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic substitution reactions where the chlorothioformate group is replaced by other nucleophiles.
Oxidation and Reduction Reactions: It can undergo oxidation and reduction reactions under specific conditions, leading to the formation of different products.
Common Reagents and Conditions:
Nucleophilic Substitution: Common reagents include amines, alcohols, and thiols. The reactions typically occur under mild conditions with the presence of a base to neutralize the by-products.
Oxidation: Oxidizing agents such as hydrogen peroxide or potassium permanganate can be used to oxidize the compound.
Reduction: Reducing agents like lithium aluminum hydride can be employed to reduce the compound.
Major Products Formed:
Substitution Products: Depending on the nucleophile used, various substituted phenyl chlorothioformates can be formed.
Oxidation Products: Oxidation can lead to the formation of sulfoxides or sulfones.
Reduction Products: Reduction can yield thiophenols or other reduced sulfur-containing compounds.
Wissenschaftliche Forschungsanwendungen
2,4,6-Trichlorophenyl chlorothionoformate has several applications in scientific research, including:
Chemistry: It is used as a reagent in organic synthesis for introducing the chlorothioformate group into molecules.
Biology: The compound can be used in the modification of biomolecules, such as proteins and peptides, to study their structure and function.
Industry: The compound is used in the production of agrochemicals, dyes, and other industrial chemicals.
Wirkmechanismus
The mechanism by which 2,4,6-trichlorophenyl chlorothioformate exerts its effects involves the reactivity of the chlorothioformate group. This group can undergo nucleophilic attack, leading to the formation of various products depending on the reaction conditions and reagents used. The molecular targets and pathways involved in these reactions are primarily determined by the nature of the nucleophile and the specific reaction conditions.
Vergleich Mit ähnlichen Verbindungen
2,4,6-Trichlorophenol: A related compound with similar structural features but lacking the chlorothioformate group.
Phenyl Chlorothioformate: Another related compound where the phenyl ring is not substituted with chlorine atoms.
Uniqueness: 2,4,6-Trichlorophenyl chlorothionoformate is unique due to the presence of three chlorine atoms on the phenyl ring, which enhances its reactivity and versatility in synthetic applications. This makes it distinct from other chlorothioformates and phenyl derivatives.
Eigenschaften
CAS-Nummer |
31836-18-7 |
|---|---|
Molekularformel |
C7H2Cl4OS |
Molekulargewicht |
276 g/mol |
IUPAC-Name |
O-(2,4,6-trichlorophenyl) chloromethanethioate |
InChI |
InChI=1S/C7H2Cl4OS/c8-3-1-4(9)6(5(10)2-3)12-7(11)13/h1-2H |
InChI-Schlüssel |
KCUPMEKDPZGHOL-UHFFFAOYSA-N |
SMILES |
C1=C(C=C(C(=C1Cl)OC(=S)Cl)Cl)Cl |
Kanonische SMILES |
C1=C(C=C(C(=C1Cl)OC(=S)Cl)Cl)Cl |
Piktogramme |
Corrosive |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
















